1-Pentadecanol, 2,6,10,14-tetramethyl-

Description

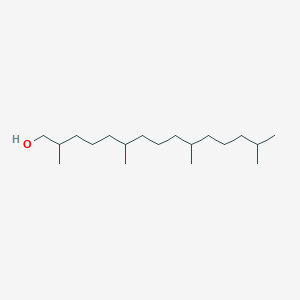

Structure

3D Structure

Properties

IUPAC Name |

2,6,10,14-tetramethylpentadecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20/h16-20H,6-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGXSLWSZWYHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944558 | |

| Record name | 2,6,10,14-Tetramethylpentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21964-37-4 | |

| Record name | 1-Pentadecanol, 2,6,10,14-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021964374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14-Tetramethylpentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogeochemical Pathways of 1 Pentadecanol, 2,6,10,14 Tetramethyl

Origins within Sedimentary Rocks and Petroleum Systems

Association with Parent Hydrocarbon Precursors: Pristane (B154290) and Phytane (B1196419)

The isoprenoid alkane 1-Pentadecanol (B150567), 2,6,10,14-tetramethyl-, also known as phytanol (B1210986), is closely linked to the geochemical history of its parent hydrocarbons, pristane and phytane. These two biomarkers are abundant in petroleum and sedimentary rocks, and their relative concentrations provide valuable insights into the depositional environment and thermal maturity of the source rock. Pristane and phytane are primarily derived from the phytyl side chain of chlorophyll (B73375), a key pigment in photosynthetic organisms. researchgate.net The diagenetic pathways leading to the formation of pristane and phytane are influenced by the redox conditions of the depositional environment. wikipedia.org

Under oxic (oxidizing) conditions, the phytol (B49457) side chain of chlorophyll undergoes oxidation to phytenic acid, which is then decarboxylated to pristene. Subsequent reduction of pristene yields pristane (C19H40). wikipedia.org In contrast, anoxic (reducing) conditions favor the reduction and dehydration of phytol, leading to the formation of phytane (C20H42). wikipedia.org Phytanol can be an intermediate in these pathways or can be formed through the microbial alteration of phytane.

Molecular Biogeochemical Significance as Geochemical Markers

The ratio of pristane to phytane (Pr/Ph) is a widely used geochemical parameter for assessing the redox conditions of the depositional environment and the source of organic matter. wikipedia.org A high Pr/Ph ratio (typically greater than 3) suggests deposition under oxic conditions, often associated with terrestrial organic matter input where plant material has undergone some degree of oxidation before preservation. researchgate.netresearchgate.net Conversely, a low Pr/Ph ratio (less than 0.8) is indicative of anoxic, hypersaline, or carbonate depositional environments. wikipedia.org The presence of 1-Pentadecanol, 2,6,10,14-tetramethyl-, alongside pristane and phytane, can further refine these interpretations, as it points to specific microbial degradation pathways that may have occurred during diagenesis.

Biological Sources and Metabolic Transformations in Organisms

Derivation from Photosynthetic Pigments (e.g., Phytol Side Chains of Chlorophyll)

The primary biological source of the carbon skeleton for 1-Pentadecanol, 2,6,10,14-tetramethyl-, is phytol, a diterpene alcohol that forms the side chain of chlorophyll molecules in all photosynthetic organisms, including plants, algae, and cyanobacteria. ontosight.ai During the degradation of chlorophyll, the phytol side chain is hydrolyzed, releasing free phytol. This phytol can then be reduced to form dihydrophytol (B1222839) and subsequently phytane under anoxic conditions. wikipedia.org Alternatively, under oxic conditions, phytol can be oxidized to phytenic acid and pristane. wikipedia.org Phytanol (1-Pentadecanol, 2,6,10,14-tetramethyl-) is a key intermediate in these reductive and oxidative pathways.

Microbial Degradation and Biosynthesis of Branched Alkanes and Alcohols (e.g., Production by Mycobacterium ratisbonense from Phytane)

Certain microorganisms are capable of degrading and transforming branched alkanes like phytane. The bacterium Mycobacterium ratisbonense, for instance, has been shown to degrade the multibranched alkane squalane (B1681988) and is implicated in the degradation of other isoprenoid alkanes. nih.gov These bacteria can oxidize phytane at the terminal carbon atom, leading to the formation of the corresponding primary alcohol, phytanol (1-Pentadecanol, 2,6,10,14-tetramethyl-). Further oxidation can lead to the formation of phytenic acid and its subsequent metabolism through β-oxidation. This microbial activity is a significant source of phytanol in various environments and contributes to the biogeochemical cycling of these compounds.

Integration into Archaeal Membrane Lipids as Phytanyl Moieties (e.g., Archaeol, GDGTs)

In the domain Archaea, phytanyl moieties are fundamental components of their cell membranes. Unlike bacteria and eukaryotes, which have ester-linked fatty acids in their membranes, archaea possess ether-linked isoprenoid chains. nih.govresearchgate.net The core lipid in many archaea is archaeol, which consists of two phytanyl (C20) chains ether-linked to a glycerol (B35011) backbone. nih.govwikipedia.org These phytanyl chains are structurally identical to the carbon skeleton of 1-Pentadecanol, 2,6,10,14-tetramethyl-, highlighting a direct biological link.

Furthermore, in many extremophilic archaea, these phytanyl chains can be covalently linked to form a single C40 biphytanyl chain spanning the entire membrane. These lipids are known as glycerol dibiphytanyl glycerol tetraethers (GDGTs). nih.gov The presence of phytanyl and biphytanyl moieties in archaeal lipids is a key adaptation that provides stability to their membranes in extreme environments, such as high temperatures, high salinity, and extreme pH. nih.gov The breakdown of these archaeal lipids in sediments can release phytanol and other isoprenoid compounds, contributing to the geochemical record.

Data Tables

Table 1: Geochemical Parameters and Their Significance

| Parameter | Ratio | Significance |

|---|---|---|

| Pristane/Phytane (Pr/Ph) | > 3 | Oxic depositional environment, terrestrial organic matter input researchgate.netresearchgate.net |

| Pristane/Phytane (Pr/Ph) | < 0.8 | Anoxic, hypersaline, or carbonate depositional environment wikipedia.org |

Table 2: Key Biological Sources of Phytanyl Moieties

| Source | Molecule | Significance |

|---|---|---|

| Photosynthetic Organisms | Chlorophyll | Primary source of the phytol side chain ontosight.ai |

| Archaea | Archaeol (Dialkyletherglycerol) | Core membrane lipid with two phytanyl chains nih.govwikipedia.org |

| Extremophilic Archaea | Glycerol Dibiphytanyl Glycerol Tetraethers (GDGTs) | Membrane-spanning lipids with biphytanyl chains for stability in extreme environments nih.gov |

Enzymatic Pathways in Isoprenoid Wax Ester Synthesis

Isoprenoid wax esters are a class of lipids composed of long-chain, branched isoprenoid alcohols esterified to fatty acids. These compounds serve various biological functions, including energy storage, particularly in certain marine organisms. The synthesis of these esters is an enzymatic process that shares similarities with the synthesis of other wax esters but utilizes isoprenoid-derived substrates.

The biosynthesis of isoprenoid wax esters fundamentally involves a two-step enzymatic pathway. The first step is the reduction of a fatty acyl-CoA or a fatty acyl-acyl carrier protein (ACP) to its corresponding fatty alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). The second step involves the esterification of the resulting fatty alcohol with an acyl-CoA, a reaction catalyzed by a wax synthase (WS), which is often a bifunctional enzyme also exhibiting acyl-CoA:diacylglycerol acyltransferase (DGAT) activity.

In the context of isoprenoid wax esters, the substrates for these enzymes are branched-chain isoprenoids. For instance, marine bacteria like Marinobacter hydrocarbonoclasticus can synthesize isoprenoid wax esters when grown on phytol as a carbon source. nih.govasm.org In this process, phytol, a C20 isoprenoid alcohol, can be oxidized to phytanic acid. This phytanic acid is then activated to phytanoyl-CoA. The wax synthase enzyme can then catalyze the esterification of phytanoyl-CoA with an alcohol, which can be an isoprenoid alcohol like phytol itself. nih.gov

The substrate specificity of the wax synthases can be broad, allowing for the formation of a variety of wax esters, including hybrid esters from an isoprenoid alcohol and a straight-chain fatty acyl-CoA, or vice versa. Research on wax synthases from Marinobacter species has demonstrated their capability to utilize bulky isoprenoid substrates like phytanoyl-CoA and phytol. nih.govasm.org

The general pathway for isoprenoid wax ester synthesis can be summarized in the following table:

Table 1: Key Enzymes and Reactions in Isoprenoid Wax Ester Synthesis

| Step | Enzyme | Substrates | Product | Biological Context |

| 1 | Fatty Acyl-CoA Reductase (FAR) | Fatty Acyl-CoA, NADPH | Fatty Alcohol, NADP+, CoASH | General wax ester biosynthesis pathway applicable to isoprenoids. |

| 2 | Wax Synthase (WS) / Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) | Fatty Alcohol, Acyl-CoA | Wax Ester, CoASH | Esterification step leading to the final wax ester product. nih.gov |

| Specific Example | Isoprenoid-specific CoA Synthetase | Phytanic acid, ATP, CoA | Phytanoyl-CoA, AMP, PPi | Activation of the isoprenoid acid. nih.gov |

| Specific Example | Isoprenoid Wax Ester Synthase | Phytol, Phytanoyl-CoA | Phytyl Phytanate | Synthesis of a specific isoprenoid wax ester in marine bacteria. nih.gov |

Catabolic Pathways of Isoprenoids (e.g., Alpha-Oxidation of Phytanic Acid)

The breakdown of certain branched-chain isoprenoids is essential for organisms to utilize them as an energy source and to prevent their accumulation to toxic levels. A key example is the catabolism of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a branched-chain fatty acid derived from the phytol side chain of chlorophyll found in the human diet. byjus.com Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be degraded via the typical β-oxidation pathway. Instead, it undergoes alpha-oxidation, a process that removes a single carbon from the carboxyl end. wikipedia.org

The alpha-oxidation of phytanic acid occurs primarily in peroxisomes and involves a series of enzymatic reactions:

Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase. researchgate.net

Hydroxylation: Phytanoyl-CoA is then oxidized to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA dioxygenase (also known as phytanoyl-CoA hydroxylase). This step requires Fe²⁺ and O₂. wikipedia.orgnih.gov

Cleavage: The 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction yields pristanal (B217276) (2,6,10,14-tetramethylpentadecanal) and formyl-CoA. wikipedia.org Formyl-CoA is subsequently broken down into formate (B1220265) and then to CO₂.

Oxidation: Pristanal is oxidized to pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) by an aldehyde dehydrogenase. wikipedia.org

The resulting pristanic acid, now lacking the β-methyl block, can be activated to pristanoyl-CoA and subsequently undergo β-oxidation. wikipedia.org The reduction of the intermediate pristanal would lead to the formation of the corresponding alcohol, 1-Pentadecanol, 2,6,10,14-tetramethyl- (also known as pristanol).

A summary of the alpha-oxidation pathway of phytanic acid is presented in the table below.

Table 2: Enzymatic Steps in the Alpha-Oxidation of Phytanic Acid

| Step | Intermediate/Product | Enzyme | Cofactors/Co-substrates | Subcellular Location |

| Activation | Phytanoyl-CoA | Acyl-CoA Synthetase | ATP, CoA | Peroxisome/Endoplasmic Reticulum researchgate.net |

| Hydroxylation | 2-Hydroxyphytanoyl-CoA | Phytanoyl-CoA Dioxygenase | Fe²⁺, O₂, 2-oxoglutarate, Ascorbate nih.gov | Peroxisome wikipedia.orgnih.gov |

| Cleavage | Pristanal, Formyl-CoA | 2-Hydroxyphytanoyl-CoA Lyase | Thiamine Pyrophosphate (TPP) | Peroxisome wikipedia.org |

| Oxidation | Pristanic Acid | Aldehyde Dehydrogenase | NAD⁺ | Peroxisome wikipedia.org |

Deficiencies in the enzymes of this pathway can lead to the accumulation of phytanic acid, resulting in a rare genetic disorder known as Refsum disease, which is characterized by neurological damage and other symptoms. wikipedia.org

Detection in Environmental and Biological Extracts (e.g., Plants, Microalgae)

The compound 1-Pentadecanol, 2,6,10,14-tetramethyl- , as a derivative of the phytanic acid degradation pathway, is expected to be found in organisms and environments where phytol and phytanic acid are present. Phytol is a constituent of chlorophyll, making it abundant in photosynthetic organisms like plants and microalgae. nih.govnih.gov Consequently, its degradation products can be used as biogeochemical tracers. geologyscience.ru

Phytanic acid itself has been detected in a variety of biological samples, including human plasma, where its concentration is linked to the dietary intake of dairy products and fats from ruminant animals. nih.govresearchgate.net Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are typically employed for the quantification of phytanic acid and its derivatives in biological matrices. nih.gov

While direct detection of 1-Pentadecanol, 2,6,10,14-tetramethyl- (pristanol) is not widely reported, its precursors and related compounds are commonly identified in environmental and biological extracts. For instance, studies on marine bacteria have shown the production of isoprenoid wax esters derived from phytol and its acidic metabolites when grown on these substrates. nih.gov The analytical techniques used in these studies, such as GC-MS, are capable of identifying a wide range of lipid molecules, including isoprenoid alcohols and their esters.

Microalgae are a significant source of isoprenoids, including the phytol tail of chlorophyll. nih.gov The metabolic potential of microalgae for producing various isoprenoid compounds is a subject of ongoing research for applications in biofuels and specialty chemicals. nih.govnih.gov The analysis of lipid extracts from microalgae often reveals a complex mixture of fatty acids and other lipids, and the presence of phytol and its derivatives is a common finding.

The table below summarizes the detection of related isoprenoid compounds in various samples.

Table 3: Detection of Phytanic Acid and Related Isoprenoid Compounds

| Compound | Sample Type | Detection Method | Significance |

| Phytanic Acid | Human Plasma | Gas Chromatography-Mass Spectrometry (GC-MS) | Biomarker for dietary intake of ruminant fats and for Refsum disease. nih.govresearchgate.net |

| Phytanic Acid | Animal Tissues | Gas Chromatography-Mass Spectrometry (GC-MS) | Indicates metabolism of dietary chlorophyll. nih.gov |

| Pristanic Acid | Human Plasma | Ultra-fast Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) | Product of phytanic acid alpha-oxidation. nih.gov |

| Phytol | Marine Sediments | Gas Chromatography-Mass Spectrometry (GC-MS) | Biogeochemical tracer for phytoplanktonic input. geologyscience.ru |

| Isoprenoid Wax Esters | Marine Bacteria Cultures | Gas Chromatography-Mass Spectrometry (GC-MS) | Indicates bacterial metabolism of isoprenoid substrates like phytol. nih.gov |

| Various Fatty Acids and Derivatives | Plant and Algal Extracts | UPLC-Q-TOF-MSE | Characterization of bioactive compounds. nih.govmdpi.com |

Advanced Chemical Synthesis and Derivatization of 1 Pentadecanol, 2,6,10,14 Tetramethyl

Methodologies for Branched Alkyl Alcohol Synthesis

The construction of the C20 isoprenoid backbone of molecules like 1-Pentadecanol (B150567), 2,6,10,14-tetramethyl-, requires sophisticated synthetic strategies. These methods are broadly categorized into chemical synthesis, which offers high precision and flexibility, and biosynthetic approaches, which leverage cellular machinery for production.

One direct route to synthesizing branched alkyl alcohols is through the controlled oxidation of their corresponding alkanes. For instance, pristinol can be conceptually derived from the oxidation of pristane (B154290) (2,6,10,14-tetramethylpentadecane). This transformation involves the selective hydroxylation of a terminal methyl group, a chemically challenging feat due to the relative inertness of C-H bonds in alkanes.

Research into such transformations often employs biocatalysis, where microorganisms or their enzymes are used to perform specific oxidative reactions that are difficult to achieve with traditional chemical reagents. For example, studies on the fungal assimilation of n-alkanes have demonstrated that certain yeast strains, like Candida, can oxidize terminal carbon atoms to produce long-chain alcohols and fatty acids. wikipedia.org A 1977 study observed the transformation of pentadecane (B166386) into pentadecanol and pentadecanoic acid by two strains of Candida. wikipedia.org While this demonstrates the principle on a simpler, unbranched alkane, similar enzymatic systems could be applied or engineered to act on more complex branched substrates like pristane.

Chemical methods for such oxidations can also be explored, although they often suffer from a lack of selectivity, leading to a mixture of products oxidized at different positions. nih.gov Unexpected reactions and rearrangements are common during the oxidation of complex molecules, necessitating carefully designed synthetic routes and purification strategies. nih.gov

1-Pentadecanol, 2,6,10,14-tetramethyl- contains multiple chiral centers, meaning its three-dimensional structure is critical to its function. Achieving control over the stereochemistry at these centers during synthesis is a primary objective. The stereospecificity of a reaction dictates that the stereochemistry of the product is determined by the stereochemistry of the starting material. youtube.com

Synthetic strategies often rely on stereospecific reactions where the mechanism inherently controls the spatial arrangement of the product. For example, SN2 reactions proceed with an inversion of stereochemistry at the reaction center. youtube.com This principle can be used to set a specific chiral center by displacing a leaving group with a hydroxide (B78521) nucleophile. youtube.com

In the context of isoprenoid synthesis, the stereochemistry of precursors can be retained through subsequent reaction steps. nih.gov For instance, the stereochemical configuration of epoxide precursors can be maintained during ring-opening reactions, which are common steps in the synthesis of polyols. nih.gov Laboratory syntheses of related isoprenoids, such as phytol (B49457), often start from precursors like farnesol, which already contain some of the required stereocenters, and then build the rest of the molecule. youtube.com The naturally occurring form of phytol has defined stereochemistry at its chiral centers (7R, 11R), which is crucial for its biological role as a precursor to vitamins E and K. youtube.com

Isotopic Labeling Strategies for Mechanistic and Biosynthetic Investigations (e.g., Deuteration)

Isotopic labeling is an indispensable tool for tracing the metabolic fate of compounds and elucidating reaction mechanisms. In the study of isoprenoid metabolism, stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) are incorporated into the structure of 1-Pentadecanol, 2,6,10,14-tetramethyl- or its precursors, such as phytanic acid and pristanic acid.

These labeled compounds can be administered in vivo or used in cell cultures, and their transformation products can be tracked and quantified using mass spectrometry (MS). nih.govnih.gov This approach has been pivotal in understanding the α-oxidation pathway of phytanic acid, where a [1-¹³C]-labeled version was used to demonstrate that formate (B1220265) is a decarboxylation product. nih.gov

The synthesis of these isotopically labeled standards is a critical first step. For instance, deuterium-labeled analogues of pristanic acid and phytanic acid have been synthesized for use as internal standards in stable isotope dilution analysis. This technique allows for highly accurate quantification of the endogenous compounds in biological samples like plasma and is used in the diagnosis of peroxisomal disorders where the metabolism of these branched-chain lipids is impaired. nih.govresearchgate.net The use of labeled standards with sufficient mass separation from the natural isotopes is crucial for accurate MS analysis. researchgate.net

Table 1: Examples of Isotopic Labeling in Isoprenoid Research

| Labeled Compound | Isotope | Application | Reference |

|---|---|---|---|

| Phytanic Acid | ¹³C | Studying in vivo α-oxidation pathway and production of formate. | nih.gov |

| Pristanic Acid | ²H (Deuterium) | Internal standard for stable isotope dilution analysis in plasma. | |

| Phytanic Acid | ²H (Deuterium) | Internal standard for quantitative analysis in diagnosing peroxisomal disorders. |

Preparation of Functionally Modified Derivatives for Academic Research

To probe biological functions and develop new applications, the base structure of 1-Pentadecanol, 2,6,10,14-tetramethyl- and related isoprenoid alcohols like phytol is often chemically modified. These derivatizations aim to alter properties such as solubility, reactivity, and interaction with biological targets.

A common strategy is the esterification of the primary alcohol group to create esters with enhanced or new biological activities. mdpi.comnih.gov For example, phytol has been esterified with various substituted benzoic and cinnamic acids to create derivatives with improved anti-aging and cosmeceutical properties. mdpi.comnih.gov These modifications can significantly enhance the parent compound's ability to inhibit enzymes like tyrosinase. mdpi.com Similarly, other phytol derivatives have been synthesized to explore their potential as antihyperglycemic agents. researchgate.net

The synthesis of these derivatives typically involves reacting the alcohol with an appropriate acyl chloride in the presence of a base and a catalyst. mdpi.com The yields of these reactions can vary widely depending on the specific reactants used. mdpi.comnih.gov Another approach involves converting the alcohol into a more reactive intermediate, such as an alkyl halide, which can then be used in further synthetic steps. researchgate.net These functionally modified molecules are crucial tools for structure-activity relationship (SAR) studies, which aim to understand how specific chemical features contribute to a molecule's biological effect. researchgate.net

Table 2: Synthesis of Functionally Modified Phytol Derivatives

| Derivative Type | Synthetic Reaction | Purpose of Modification | Reference |

|---|---|---|---|

| Phytyl Benzoates/Cinnamates | Esterification with acyl chlorides | Enhance anti-aging and cosmeceutical (e.g., tyrosinase inhibition) properties. | mdpi.comnih.gov |

| Phytol-derived γ-butyrolactones | Johnson-Claisen rearrangement followed by hydrolysis and lactonization | Evaluate antiproliferative activity against cancer cell lines. | nih.gov |

| Various Phytyl Esters | Esterification | Investigate antihyperglycemic activity. | researchgate.net |

Engineered Biosynthesis Approaches for Specific Isoprenoid Alcohols

While classical chemical synthesis provides versatility, it can be complex and costly for large-scale production. An alternative and increasingly powerful approach is engineered biosynthesis, which harnesses the metabolic pathways of microorganisms like Escherichia coli or Saccharomyces cerevisiae. nih.gov These organisms can be genetically modified to produce high titers of specific isoprenoids. pnas.orgnih.gov

All isoprenoids are derived from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). pnas.orgnih.gov The native pathways that produce these precursors, the mevalonate (B85504) (MVA) and 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways, can be engineered to increase the flux towards a desired isoprenoid product. nih.gov

A novel, non-natural pathway, termed the isoprenoid alcohol (IPA) pathway, has been designed to overcome some limitations of the native routes. pnas.orgnih.gov This synthetic pathway centers on the conversion of central metabolites to isoprenoid alcohols, which are then phosphorylated to generate the key pyrophosphate intermediates. pnas.org This approach has been successfully used to produce monoterpenoids and could be adapted for longer-chain isoprenoid alcohols. nih.gov By introducing genes for specific enzymes (e.g., synthases and phosphatases) into a microbial host, the cell's metabolism can be redirected to synthesize target molecules like 1-Pentadecanol, 2,6,10,14-tetramethyl- from simple carbon sources like glycerol (B35011). pnas.orgnih.gov

Analytical Methodologies for Identification and Quantification of 1 Pentadecanol, 2,6,10,14 Tetramethyl

Chromatographic Separation Techniques in Complex Mixtures

Separating 1-Pentadecanol (B150567), 2,6,10,14-tetramethyl- from intricate mixtures is a critical first step in its analysis. Chromatographic methods are the cornerstone of this process, exploiting the compound's physicochemical properties to achieve isolation from other components.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds such as isoprenoid alcohols. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For compounds like pristanol, derivatization to a more volatile ester form may sometimes be employed, although direct analysis is also feasible.

The selection of the GC column is critical for achieving effective separation of isomers and related compounds. Columns with non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5MS), are commonly used for the analysis of isoprenoids. jlmqa.orgnist.gov The retention time of the compound is a key identifier, though it is not definitive without further confirmation. The analysis of the parent alkane, pristane (B154290), provides a good model for the GC conditions applicable to pristanol. nist.govnist.gov For instance, studies on related isoprenoid acids have utilized capillary columns with lengths of 30 meters and internal diameters of 0.25 mm. jlmqa.org

Table 1: Example GC Parameters for Isoprenoid Analysis

| Parameter | Value | Reference |

| Column Type | Capillary | nist.gov |

| Active Phase | DB-5MS | nist.gov |

| Column Length | 30 m | nist.gov |

| Column Diameter | 0.25 mm | nist.gov |

| Initial Temp. | 40 °C | nist.gov |

| Final Temp. | 310 °C | nist.gov |

| Heat Rate | 4-10 K/min | nist.gov |

These parameters illustrate a typical temperature ramp program designed to elute a wide range of volatile compounds, ensuring that higher boiling point molecules like long-chain alcohols are effectively analyzed.

High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for the separation and purification of less volatile or thermally labile isoprenoids. Unlike GC, HPLC separates compounds based on their interactions with a solid stationary phase while being carried by a liquid mobile phase.

For a polar compound like an alcohol, normal-phase HPLC is particularly effective. In this mode, a polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase. The separation is based on the polarity of the analytes, with more polar compounds having longer retention times. Preparative liquid chromatography on normal phase silica gel has been successfully used to isolate related trimethyl-substituted pentadecanols, employing a gradient of ethyl acetate (B1210297) in cyclohexane (B81311) as the eluent. bicyclus.se This approach is well-suited for purifying 1-Pentadecanol, 2,6,10,14-tetramethyl- from reaction mixtures or natural extracts prior to further spectroscopic analysis.

Spectroscopic Characterization and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to provide definitive structural information and confirm the identity of the compound.

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like GC, it provides both retention time and mass spectral data. Electron Ionization (EI) is a common ionization method that bombards the analyte with high-energy electrons, causing fragmentation. The resulting fragmentation pattern is a unique fingerprint that can be used for identification by comparing it to spectral libraries.

The mass spectrum of 1-Pentadecanol, 2,6,10,14-tetramethyl- would be expected to show a molecular ion peak ([M]+) corresponding to its molecular weight, although it may be weak or absent in EI-MS. More prominent will be the fragment ions resulting from the cleavage of C-C bonds, particularly at the branching points, and the loss of a water molecule (M-18) from the alcohol moiety. Analysis of the closely related straight-chain 1-pentadecanol shows characteristic fragments at m/z values such as 41, 43, 55, and 57, which are common in long-chain aliphatic compounds. massbank.eumassbank.eu

Table 2: Common Mass Spectral Fragments for Long-Chain Alcohols

| m/z | Interpretation | Reference |

| 41, 55, 69... | Alkyl fragments (CnH2n+1, CnH2n-1) | massbank.eumassbank.eu |

| 43, 57, 71... | Alkyl fragments (CnH2n+1) | massbank.eumassbank.eu |

| M-18 | Loss of H₂O | General for alcohols |

| M-46 | Loss of CH₂OH and H₂O | General for primary alcohols |

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental composition, further confirming the compound's identity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. sci-hub.se Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of all hydrogen atoms. Key signals for 1-Pentadecanol, 2,6,10,14-tetramethyl- would include a characteristic signal for the protons on the carbon bearing the hydroxyl group (-CH₂OH), signals for the numerous methyl groups (CH₃) at the 2, 6, 10, and 14 positions, and complex multiplets for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons along the backbone. The integration of these signals provides the ratio of protons in each environment.

¹³C NMR: The carbon NMR spectrum shows a distinct signal for each unique carbon atom in the molecule. This would allow for the confirmation of the 19-carbon total count (C₁₅ backbone plus four methyl branches). The chemical shift of the carbon attached to the hydroxyl group would be a key identifier, typically appearing in the 60-70 ppm range. The signals for the methyl, methylene, and methine carbons would appear in the aliphatic region of the spectrum. The use of advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

NMR has been used to elucidate the structure of very similar compounds, such as other isoprenoid alcohols and their derivatives, confirming its essential role in the definitive assignment of 1-Pentadecanol, 2,6,10,14-tetramethyl-. bicyclus.seresearchgate.net

Hyphenated Techniques for Comprehensive Chemical Analysis (e.g., GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic method, are indispensable for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for this class of compounds. researchgate.net

In a GC-MS system, the gas chromatograph separates the components of a sample, and each separated component is then directly introduced into the mass spectrometer. This provides two dimensions of data for each analyte: its retention time from the GC and its mass spectrum from the MS. This combination is exceptionally powerful for identifying trace components in complex matrices.

The utility of GC-MS has been demonstrated in the analysis of related isoprenoids like pristanic and phytanic acid in biological samples. jlmqa.orgresearchgate.netnih.gov These studies validate a methodology that is directly applicable to 1-Pentadecanol, 2,6,10,14-tetramethyl-. The process involves sample extraction, often derivatization, injection into the GC-MS, and subsequent data analysis where the retention time and mass spectrum are compared against standards or library data for positive identification and quantification. jlmqa.org The use of stable isotope-labeled internal standards can further enhance the accuracy of quantification. researchgate.netnih.gov

Challenges in Trace-Level Detection and Isomer Differentiation

The accurate identification and quantification of 1-Pentadecanol, 2,6,10,14-tetramethyl-, a complex, long-chain branched alcohol, present significant analytical challenges, particularly at trace levels and when differentiating between its various isomers. These challenges stem from the compound's inherent physicochemical properties, its presence in complex biological or environmental matrices, and the limitations of current analytical instrumentation.

A primary difficulty in trace-level detection lies in the low concentrations at which 1-Pentadecanol, 2,6,10,14-tetramethyl- may be present in samples. This necessitates highly sensitive analytical techniques and efficient sample preparation methods to isolate and concentrate the analyte. The high chemical diversity and wide dynamic range of metabolite concentrations in biological samples can further complicate detection, as more abundant compounds can mask the signal of trace components like the target alcohol. oup.com

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile and semi-volatile organic compounds such as long-chain alcohols. nih.gov However, for trace-level detection, derivatization is often required to increase the volatility and thermal stability of the alcohol, as well as to improve its chromatographic behavior and ionization efficiency in the mass spectrometer. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. nist.gov While effective, derivatization adds extra steps to the analytical workflow, increasing the risk of sample loss and contamination.

The differentiation of isomers of 1-Pentadecanol, 2,6,10,14-tetramethyl- poses another substantial challenge. This compound has multiple chiral centers, leading to the existence of a large number of stereoisomers. These isomers often exhibit very similar physical and chemical properties, making their separation by conventional chromatographic techniques difficult. The mass spectra of these isomers are also often nearly identical, further complicating their individual identification and quantification. nih.gov

Advanced chromatographic techniques, such as multidimensional gas chromatography (MDGC) or GC coupled with high-resolution mass spectrometry (GC-HRMS), can provide the necessary resolving power and mass accuracy to distinguish between isomers. Chiral stationary phases in gas chromatography can also be employed to separate enantiomers and diastereomers. For instance, in the analysis of the structurally similar compound 6,10,14-trimethylpentadecan-2-ol, enantioselective GC was utilized to separate its various stereoisomers. nih.govbicyclus.se This approach, however, requires the availability of authentic standards for each isomer to confirm their identity, which are often not commercially available and may require complex and costly synthesis. nih.gov

The table below summarizes some of the key challenges and potential analytical solutions for the detection and differentiation of 1-Pentadecanol, 2,6,10,14-tetramethyl-.

Table 1: Challenges and Analytical Approaches for 1-Pentadecanol, 2,6,10,14-tetramethyl-

| Challenge | Description | Potential Analytical Solution(s) |

|---|---|---|

| Trace-Level Detection | Low concentrations in complex matrices leading to poor signal-to-noise ratios. | - Solid-Phase Extraction (SPE) for sample cleanup and concentration.- Derivatization (e.g., silylation) to enhance volatility and ionization.- Use of highly sensitive detectors like tandem mass spectrometry (MS/MS). |

| Isomer Differentiation | Co-elution of stereoisomers due to similar physicochemical properties. | - Multidimensional Gas Chromatography (MDGC) for enhanced separation.- Gas Chromatography with chiral stationary phases.- High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and fragmentation analysis. |

| Lack of Commercial Standards | Difficulty in confirming the identity of specific isomers without authentic reference materials. | - Asymmetric synthesis of individual isomers to serve as standards.- Use of relative retention times and mass spectral libraries of related compounds. |

Geochemical and Paleoenvironmental Applications of 1 Pentadecanol, 2,6,10,14 Tetramethyl As a Biomarker

Reconstruction of Past Depositional Environments

The transformation of phytol (B49457) in the sedimentary record is highly dependent on the redox conditions of the depositional environment. Pristanol is a key intermediate in these transformations.

The ratio of pristane (B154290) to phytane (B1196419) (Pr/Ph) is a widely used geochemical parameter to infer the redox conditions of the depositional environment. researchgate.netresearchgate.netresearchgate.net The formation pathways of these two isoprenoid alkanes from phytol diverge based on the presence or absence of oxygen, with pristanol being a key intermediate in the formation of pristane.

Under oxic conditions , the phytyl side chain of chlorophyll (B73375) is released as phytol, which can then be oxidized to phytenic acid. Further diagenetic processes, including decarboxylation, lead to the formation of pristene, which is subsequently reduced to pristane. wikipedia.orgwikipedia.org The formation of pristanol is an integral part of the broader diagenetic process in these environments.

Conversely, under anoxic conditions , the diagenetic pathway favors the reduction of phytol to dihydrophytol (B1222839), which is then dehydrated and reduced to form phytane. researchgate.netresearchgate.net Therefore, a high Pr/Ph ratio (typically >3.0) is indicative of organic matter deposition in an oxic environment, often associated with terrestrial input. researchgate.net A low Pr/Ph ratio (typically <1.0) suggests anoxic depositional conditions, commonly found in marine carbonate or hypersaline environments. researchgate.netscielo.br Ratios between 1.0 and 3.0 are generally interpreted as indicative of suboxic or dysoxic conditions. scielo.br

The presence of pristanol in sediments signals the initial stages of phytol diagenesis. Its subsequent conversion to pristane is a critical step in establishing the Pr/Ph ratio, thus making pristanol a crucial, though often ephemeral, component in the use of this ratio as a redox proxy.

Table 1: Interpretation of Pristane/Phytane (Pr/Ph) Ratios

| Pr/Ph Ratio | Depositional Environment | Redox Conditions |

| > 3.0 | Terrestrial | Oxic |

| 1.0 - 3.0 | Mixed/Marine | Suboxic/Dysoxic |

| < 1.0 | Marine Carbonate/Hypersaline | Anoxic |

This table provides a generalized interpretation of Pr/Ph ratios, which can be influenced by other factors such as organic matter source and thermal maturity.

The relative abundance of isoprenoids like pristane and phytane to straight-chain alkanes (n-alkanes) can help to distinguish the source of organic matter. scielo.br The cross-plot of Pr/n-C17 versus Ph/n-C18 is often used to differentiate between terrestrial and marine-derived organic matter and the associated depositional conditions. scielo.br As a direct precursor to pristane, the formation of 1-Pentadecanol (B150567), 2,6,10,14-tetramethyl- is an important step in the generation of these source-indicative isoprenoids. High concentrations of pristane relative to n-C17 can suggest a significant contribution from terrestrial plant matter, where the degradation of chlorophyll under oxic conditions is prevalent.

Assessment of Thermal Maturity and Diagenetic/Catagenetic Processes in Organic Matter

Biomarkers undergo systematic changes in their molecular structure with increasing temperature and burial depth, a process that includes diagenesis (lower temperatures) and catagenesis (higher temperatures). nih.gov These alterations can be used to assess the thermal maturity of organic matter. aapg.orgscience.gov

Pristanol, being a diagenetic intermediate, is generally found in immature sediments. nasa.gov As thermal maturity increases, pristanol is converted to the more stable hydrocarbon, pristane. Therefore, the presence of pristanol and other functionalized isoprenoids like phytol is indicative of a low level of thermal alteration. In more mature rocks, these alcohol-functionalized biomarkers are typically absent, having been transformed into their corresponding alkanes. nasa.gov The disappearance of pristanol and the appearance of pristane can be used as a qualitative indicator of the onset of catagenesis.

More advanced stages of thermal maturity are assessed using ratios of more stable biomarker compounds, such as those derived from hopanes and steranes. researchgate.net However, the initial diagenetic state, which includes the presence of pristanol, provides the baseline from which these later changes occur.

Tracing Microbial Contributions to Organic Matter (e.g., Methanogenic Archaea and Lipid Signatures)

While the primary source of pristanol and pristane is considered to be the phytol from chlorophyll, some studies have explored the potential contribution from other biological sources, including archaea. wikipedia.orgresearchgate.net Specifically, some methanogenic archaea have been found to synthesize C20 and C25 isoprenoid alcohols. researchgate.net The stereochemistry of these microbially-produced isoprenoids can sometimes be distinguished from those derived from photosynthetic organisms. researchgate.net

For instance, some research has suggested that the C20 alcohol in certain ancient shales may have originated from methanogens, while in others, it appears to be from photosynthetic sources. researchgate.net The identification of pristanol in sediments could, in some contexts, point towards a contribution from methanogenic archaea, which are key players in the anaerobic degradation of organic matter. nasa.govnih.govnih.gov However, it is also noted that in some cases, the pristane found in association with methanogens may be a result of contamination from fossil fuels, necessitating careful analysis of the stereochemistry. researchgate.net

Understanding Carbon Cycling and Source Rock Characteristics

The formation and transformation of 1-Pentadecanol, 2,6,10,14-tetramethyl- are integral to the carbon cycle in sedimentary environments. nih.govresearchgate.net As a product of the degradation of chlorophyll, its presence signifies the input of fresh organic matter from primary producers like phytoplankton and terrestrial plants into the sediment. wikipedia.orggeologyscience.ru Its subsequent diagenesis to pristane under specific redox conditions reflects the processes of organic matter preservation and alteration. nih.gov

The characteristics of source rocks, which are sedimentary rocks rich in organic matter that can generate hydrocarbons, are defined by the type of organic matter they contain, their thermal maturity, and the depositional environment. rsc.org The analysis of biomarkers, including the intermediates like pristanol and the end-products like pristane and phytane, is crucial for characterizing source rocks. nih.gov For example, a source rock with a high Pr/Ph ratio would be interpreted as having been deposited under oxic conditions with a likely contribution from terrestrial organic matter. researchgate.net

Table 2: Geochemical Parameters for Source Rock Evaluation

| Parameter | Indication | Relevance of 1-Pentadecanol, 2,6,10,14-tetramethyl- |

| Total Organic Carbon (TOC) | Organic richness | Pristanol is a component of the TOC in immature sediments. |

| Pristane/Phytane (Pr/Ph) | Redox conditions and organic matter source | As a precursor to pristane, its formation is key to this ratio. |

| Biomarker Maturity Parameters | Thermal history | Presence indicates low maturity; absence suggests higher maturity. |

Paleoecological and Paleoclimatological Inferences from Biomarker Distribution

The distribution of biomarkers, including pristanol and its derivatives, can provide insights into past ecosystems and climates. elsevierpure.comresearchgate.net For example, a high abundance of pristane, and by extension the pristanol precursor pathway, can indicate a significant influx of terrestrial plant material into a marine environment. This could be linked to periods of higher rainfall and runoff, or a closer proximity of the depositional site to a landmass.

Changes in the Pr/Ph ratio through a sedimentary sequence can reflect shifts in the oxygen levels of the water column, which may be tied to changes in ocean circulation, productivity, or climate. scielo.br The study of these biomarker distributions in ancient sediments allows for the reconstruction of paleoenvironmental changes over geological timescales. researchgate.net

Future Research Perspectives and Emerging Directions on 1 Pentadecanol, 2,6,10,14 Tetramethyl

Advancements in High-Resolution Analytical Techniques for Complex Environmental Samples

The detection and quantification of phytanol (B1210986) in intricate environmental matrices such as sediments, water, and biological tissues present considerable analytical challenges. Future research will increasingly rely on sophisticated analytical instrumentation to enhance sensitivity, selectivity, and resolving power.

Recent developments in gas chromatography-mass spectrometry (GC-MS) are at the forefront of this analytical evolution. drawellanalytical.comlongdom.org The adoption of comprehensive two-dimensional gas chromatography (GC×GC) offers a substantial increase in peak capacity and separation power compared to conventional one-dimensional GC. chromatographyonline.commdpi.comnih.govnih.gov This is particularly advantageous for resolving phytanol from other structurally similar isoprenoids and complex matrix components. chromatographyonline.comconcawe.eu When coupled with time-of-flight mass spectrometry (TOF-MS) , which provides high-speed, high-resolution mass analysis, GC×GC-TOF-MS systems enable the confident identification and quantification of trace-level compounds in highly complex samples. drawellanalytical.comresearchgate.net

Future advancements are expected to focus on:

Miniaturization and Automation: The development of smaller, more efficient GC-MS systems will facilitate field-based analyses and high-throughput screening of environmental samples. longdom.org

Enhanced Ionization Techniques: Novel ionization methods could improve the sensitivity of detection for phytanol and its derivatives.

Advanced Data Processing: The vast datasets generated by high-resolution techniques necessitate sophisticated data analysis workflows and algorithms for efficient peak tracking, identification, and quantification. mdpi.comconcawe.eu

An analytical workflow using ultra-high-pressure liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has also been developed for the untargeted analysis of lipids in environmental microbial communities. nih.govnih.govnih.gov This approach treats each mass spectrum as a component that can be clustered based on abundance profiles, allowing for the visualization of lipid distributions and the identification of novel biomarkers, including potentially unknown derivatives of phytanol. nih.govnih.gov

Table 1: Comparison of Analytical Techniques for Phytanol Analysis

| Technique | Advantages | Limitations | Future Directions |

| 1D GC-MS | Robust, well-established, good for routine analysis. | Limited peak capacity for highly complex samples. | Integration with more sensitive mass analyzers. |

| GC×GC-TOF-MS | Excellent separation power, high sensitivity, and mass accuracy. chromatographyonline.comresearchgate.net | Complex data analysis, higher instrument cost. | Development of user-friendly data processing software. mdpi.com |

| UHPLC-HRMS | Suitable for intact polar lipid analysis, untargeted screening. nih.govnih.gov | May require derivatization for volatile compounds, potential for ion suppression. | Improved chromatographic columns for better separation of isomers. |

Elucidation of Novel Biosynthetic Pathways and Enzyme Mechanisms for Isoprenoid Alcohols

Phytanol is a key component of the membrane lipids of Archaea, where it exists as the phytanyl moiety in di- and tetraether lipids. nih.govwikipedia.org Understanding its biosynthesis is fundamental to interpreting its presence in the environment. The core of archaeal lipid biosynthesis involves the ether linkage of isoprenoid chains to a glycerol-1-phosphate (G1P) backbone. nih.govacs.org

The biosynthesis of the phytanyl chain itself proceeds through the mevalonate (B85504) (MVA) or a modified MVA pathway in most archaea, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). acs.org These are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the direct C20 precursor to the phytanyl group. Key enzymes in the subsequent steps of archaeal lipid biosynthesis include:

Glycerol-1-phosphate dehydrogenase (G1PDH): Catalyzes the formation of the G1P backbone. nih.govacs.org

Geranylgeranyl-glyceryl phosphate (B84403) synthase (GGGPS): Attaches the first GGPP chain to the G1P backbone. nih.govresearchgate.net

Digéranylgeranyl-glyceryl phosphate synthase (DGGGPS): Adds the second GGPP chain to form the core diether lipid precursor. nih.govresearchgate.net

The final step to produce phytanol-containing lipids involves the reduction of the double bonds in the geranylgeranyl chains. Future research in this area will likely focus on:

Discovering Novel Enzymes: While the core pathway is established, variations and novel enzymes may exist in uncultured archaeal lineages. Genomic and metagenomic data will be crucial in identifying new catalytic proteins.

Understanding Enzyme Regulation: Investigating how archaea regulate the production of phytanyl chains in response to environmental stressors like temperature and pressure will provide insights into their adaptation mechanisms.

Enzyme Engineering: By understanding the structure and mechanism of enzymes like GGGPS and DGGGPS, it may be possible to engineer them for the biotechnological production of specific isoprenoid alcohols. nih.govnih.gov

Farnesyl diphosphate (B83284) (FPP) synthase, a related enzyme responsible for synthesizing the C15 FPP, serves as a paradigm for understanding the mechanisms of E-polyprenyl diphosphate synthases. nih.govresearchgate.net Detailed structural and mechanistic studies of these enzymes, including the factors that control substrate selectivity and stereoselectivity, will inform our understanding of the broader family of enzymes involved in isoprenoid biosynthesis. nih.govproteopedia.orgillinois.edu

Development of Sustainable and Stereoselective Synthetic Routes

The chemical synthesis of phytanol and its isotopically labeled analogues is essential for creating analytical standards and for use in tracer studies. While total synthesis can be complex, future research is aimed at developing more efficient, sustainable, and stereoselective methods.

Current research has demonstrated the stereoselective synthesis of related molecules, such as deuterium-labeled phytol (B49457), which can serve as a precursor for phytanic acid and other metabolites. researchgate.net These synthetic strategies provide a foundation for developing routes to phytanol. The key challenges and future directions in this area include:

Stereocontrol: Phytanol has multiple stereocenters. Developing synthetic routes that precisely control the stereochemistry at each of these centers is a primary goal to mimic the naturally occurring isomers.

Sustainable Precursors: Utilizing renewable feedstocks as starting materials for phytanol synthesis is a key aspect of green chemistry. This could involve the modification of abundant natural terpenes or the use of biotechnological production platforms.

Catalytic Methods: Employing novel catalytic systems, including biocatalysis, can lead to more efficient and environmentally benign synthetic pathways, reducing the need for stoichiometric reagents and harsh reaction conditions.

The development of robust synthetic routes will not only provide pure standards for analytical chemistry but also enable the synthesis of phytanol derivatives with specific labels or modifications to probe their biological and geochemical functions.

Applications in Microbial Ecology and Omics Studies to Understand Environmental Roles

Phytanol is a signature biomarker for Archaea. Its presence and abundance in an environment directly reflect the contribution of archaea to the microbial community. The integration of lipid analysis with "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) is a powerful approach to understanding the ecological roles of these microorganisms. frontiersin.org

Lipidomics , the large-scale study of lipids, allows for the comprehensive profiling of lipids in an environmental sample. nih.govnih.gov By applying untargeted, high-resolution mass spectrometry techniques, researchers can visualize the distribution of thousands of lipid components, including phytanol-containing ether lipids, and correlate them with specific microbial groups and environmental conditions. nih.govnih.govfrontiersin.org

Future applications in this field will involve:

Linking Lipids to Genes: Combining lipidomics with metagenomics will allow for the direct linking of specific phytanyl ether lipids to the organisms that produce them and the genes responsible for their biosynthesis.

Functional Lipidomics: Moving beyond simple community structure, future studies will aim to understand the functional role of changes in phytanol-containing lipid structures, such as the formation of tetraethers with cyclopentane (B165970) rings, in response to environmental variables.

Subsidy-Stress Gradient Analysis: The response of microbial communities to contaminants like polycyclic aromatic hydrocarbons (PAHs) can be monitored using lipid analysis, where changes in the abundance of specific groups, identifiable by biomarkers like phytanol, can indicate a subsidy (utilization of the contaminant) or stress response. researchgate.netresearchgate.net

These integrated omics approaches will provide a holistic view of microbial ecosystems, where phytanol serves as a crucial anchor for identifying the presence, abundance, and metabolic state of archaeal populations. frontiersin.org

Contributions to Understanding Ancient Life and Geochemical Cycles

The chemical stability of the phytanyl chain makes it an excellent molecular fossil, or biomarker. Preserved in sediments and petroleum source rocks over geological timescales, phytanol and its diagenetic products, pristane (B154290) and phytane (B1196419), provide a window into past life and environments. researchgate.netaapg.org

Pristane/Phytane Ratio (Pr/Ph): The ratio of these two C19 and C20 isoprenoid alkanes, derived from the diagenesis of phytol and phytanol, is a widely used proxy for the redox conditions of the depositional environment. researchgate.net An oxic environment favors the formation of pristane, while anoxic conditions lead to the dominance of phytane.

Source Rock Characterization: The biomarker composition of crude oils, including the isotopic values of pristane and phytane, can help to identify the type of organic matter (e.g., marine vs. non-marine) in the petroleum source rock. researchgate.netresearchgate.net

Future research will continue to refine the use of phytanol-derived biomarkers by:

Investigating Diagenetic Pathways: A better understanding of the chemical transformations that phytol and phytanol undergo during burial and maturation will improve the accuracy of paleoenvironmental reconstructions.

Exploring New Biomarker Proxies: Investigating other phytanol derivatives and their isotopic signatures may yield new proxies for specific microbial metabolisms, such as methanogenesis, in the ancient rock record.

Integration with other Proxies: Combining biomarker data with other geochemical and paleontological evidence will provide a more complete picture of ancient ecosystems and biogeochemical cycles.

Methodological Innovations for Quantitative Isotopic Analysis in Geochemical Tracing

The isotopic composition (e.g., δ¹³C, δ²H) of biomarkers provides an additional layer of information about their origin and the metabolic pathways involved in their synthesis. Compound-specific isotope analysis (CSIA) allows for the measurement of the isotopic ratios of individual compounds like phytanol, pristane, and phytane.

Innovations in this area are focused on:

Enhanced Sensitivity and Precision: Improving the instrumentation to allow for the isotopic analysis of ever-smaller sample sizes with greater precision.

Multi-Isotope Analysis: Measuring the isotopic composition of multiple elements (e.g., C and H) on the same compound can provide more powerful constraints on its source and formation pathways.

Deuterium (B1214612) Tracer Studies: The use of deuterium-labeled compounds as tracers is a powerful technique for studying metabolic and environmental processes in vivo and in situ. clearsynth.comnih.govzeochem.com The synthesis of deuterium-labeled phytanol would enable tracer experiments to follow its fate in microbial cultures and complex environmental systems, providing quantitative data on consumption and transformation rates. researchgate.netnih.gov

These advanced isotopic techniques will be instrumental in tracing the flow of carbon and hydrogen through modern and ancient ecosystems, with phytanol acting as a key tracer for archaeal metabolic activity and its contribution to global biogeochemical cycles.

Q & A

Basic: How can researchers structurally characterize 1-Pentadecanol, 2,6,10,14-tetramethyl- in complex mixtures?

Methodological Answer:

Structural elucidation requires a combination of derivatization , gas chromatography-mass spectrometry (GC-MS) , and high-resolution accurate mass spectrometry (HRAMS) .

- Trimethylsilyl (TMS) derivatization enhances volatility and stability for GC-MS analysis.

- Electron ionization mass spectrometry (EIMS) with low-energy collision-induced dissociation (CID)-MS/MS identifies key fragment ions (e.g., m/z 131, 145, 159) indicative of branched isoprenoid alcohols .

- HRAMS resolves structural ambiguities by confirming molecular formulas of fragments (e.g., [M-TMS-OH]+ ions) .

- Retention time matching with synthesized standards is critical for validation .

Basic: What synthetic routes are used to produce 1-Pentadecanol, 2,6,10,14-tetramethyl- in laboratories?

Methodological Answer:

Synthesis typically involves isoprenoid chain elongation or selective oxidation of precursor alkenes :

- Autoxidation of HBI alkenes : For example, oxidation of 2,6,10,14-tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5-ene yields enol intermediates, which are reduced to the target alcohol .

- Enzymatic pathways : Microorganisms like Nocardia globerula synthesize branched alcohols via β-oxidation of pristane (2,6,10,14-tetramethylpentadecane) under nitrogen-limiting conditions .

- Grignard reactions : Stepwise addition of methyl groups to a pentadecanol backbone, followed by purification via silica gel chromatography .

Advanced: How can autoxidation products of branched isoprenoid alkenes be analyzed methodologically?

Methodological Answer:

Autoxidation studies require targeted MRM (multiple reaction monitoring) quantification and fragmentation pathway elucidation :

- Derivatize oxidation products (e.g., TMS ethers) and analyze via GC-MS/MS using transitions like m/z 370 → 131 and 370 → 145 for quantification .

- Isolate diastereomers using chiral chromatography to resolve Z/E isomers .

- Compare with Arctic sediment samples to validate environmental relevance, using isotopic labeling (e.g., ¹³C) to trace degradation pathways .

Advanced: What strategies quantify trace levels of 1-Pentadecanol, 2,6,10,14-tetramethyl- in Arctic sediments?

Methodological Answer:

Isotope dilution mass spectrometry (IDMS) and MRM-based workflows are optimal:

- Spike sediments with deuterated internal standards (e.g., d₄-1-Pentadecanol) to correct for matrix effects .

- Extract lipids via accelerated solvent extraction (ASE) with dichloromethane/methanol (9:1 v/v) .

- Quantify using MRM transitions (e.g., m/z 370 → 131) with a limit of detection (LOD) < 10 pg/g sediment .

- Cross-validate with nuclear magnetic resonance (NMR) for stereochemical confirmation .

Advanced: How are microbial degradation pathways of this compound studied in contaminated environments?

Methodological Answer:

Enrichment cultures and genomic profiling are key:

- Isolate strains (e.g., Bacillus spp.) from diesel-contaminated sites and incubate with 1-Pentadecanol as the sole carbon source .

- Monitor degradation via GC-MS analysis of intermediate alkanes (e.g., 2,6,10,14-tetramethylpentadecane) and esterase activity assays .

- Metagenomic sequencing identifies catabolic genes (e.g., alkB hydroxylases) involved in β-oxidation .

- Stable isotope probing (SIP) with ¹³C-labeled substrates tracks incorporation into microbial biomass .

Advanced: How do researchers resolve structural ambiguities in branched isoprenoid alcohols?

Methodological Answer:

High-resolution mass spectrometry (HRMS) and computational modeling are essential:

- Accurate mass measurements (e.g., Q-TOF instruments) distinguish isobaric ions (e.g., C₁₅H₃₀O vs. C₁₄H₂₆O₂) with mass errors < 2 ppm .

- Density functional theory (DFT) predicts fragmentation pathways to validate experimental spectra .

- Compare with synthetic standards for positional isomer differentiation (e.g., 2-ol vs. 4-ol derivatives) .

Basic: What natural sources produce 1-Pentadecanol, 2,6,10,14-tetramethyl-?

Methodological Answer:

Diatoms and higher plants are primary sources:

- Sea ice diatoms biosynthesize precursor HBI alkenes, which oxidize to branched alcohols in sediments .

- Brassica napus cultivars (e.g., Heros variety) produce this compound as a differential phytochemical, detectable via GC-MS lipid profiling .

- Arctic/Antarctic sediments preserve these alcohols as biomarkers for palaeoceanographic reconstructions .

Advanced: What analytical challenges arise in detecting this compound in environmental matrices?

Methodological Answer:

Key challenges include low abundance , matrix interference , and isomer complexity :

- Pre-concentration techniques : Solid-phase extraction (SPE) with C₁₈ cartridges improves sensitivity .

- Two-dimensional GC (GC×GC) resolves co-eluting isomers in complex sediment extracts .

- Silica gel fractionation isolates alcohol-rich fractions prior to derivatization .

- Quality control : Use procedural blanks and certified reference materials (CRMs) to minimize contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.